(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide
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Overview
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide and a suitable base.
Attachment of the Benzylformamide Moiety: The benzylformamide group can be attached through an amide coupling reaction using benzylamine and a formylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a benzylformamide moiety.
(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride): Similar structure but with a carbonyl chloride group.
Uniqueness
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-benzylformamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-benzyl-N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-13-18(21(12-22)11-14-7-3-2-4-8-14)17(20-23-13)15-9-5-6-10-16(15)19/h2-10,12H,11H2,1H3 |
InChI Key |
BGODWHRHGQPXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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